Bromo-bis[bromo(dimethyl)silyl]-methylsilane
Description
Bromo-bis[bromo(dimethyl)silyl]-methylsilane is a highly brominated organosilicon compound characterized by a central methylsilane core substituted with two bromo(dimethyl)silyl groups and an additional bromine atom.
Properties
IUPAC Name |
bromo-bis[bromo(dimethyl)silyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15Br3Si3/c1-9(2,6)11(5,8)10(3,4)7/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMQCJXMGUJSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)([Si](C)(C)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Br3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromo-bis[bromo(dimethyl)silyl]-methylsilane typically involves the reaction of methylsilane with bromine and dimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Bromo-bis[bromo(dimethyl)silyl]-methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can yield a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Bromo-bis[bromo(dimethyl)silyl]-methylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable silicon-based structures.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bromo-bis[bromo(dimethyl)silyl]-methylsilane involves the interaction of its silicon and bromine atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, making the compound versatile in different chemical environments. The bromine atoms can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s distinctiveness lies in its trifold bromination pattern, combining both bromo-silyl and aliphatic bromine substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Reactivity Comparisons
Key Observations :
- Halogen Type : Bromo-substituted silyl groups (e.g., BrMe₂Si) in the target compound enhance electrophilicity compared to chloro analogs (e.g., ClMe₂Si in ), making bromine a superior leaving group in nucleophilic substitutions.
- Substituent Effects : The absence of aromatic groups (e.g., BrPh in ) reduces π-conjugation but increases aliphatic reactivity, favoring reactions like Grignard additions or hydrolytic cleavage.
Physical Properties
While explicit data (e.g., melting point, solubility) for the target compound are unavailable, inferences can be drawn:
- Solubility: Likely soluble in nonpolar solvents (e.g., hexane, ether) due to methyl and silyl groups, contrasting with aromatic analogs () that require polar aprotic solvents.
- Crystallinity : The symmetrical substitution pattern may promote crystallization, akin to the colorless crystals obtained in .
Biological Activity
Bromo-bis[bromo(dimethyl)silyl]-methylsilane (BBDBMS) is a unique organosilicon compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in biological research.
Chemical Structure and Properties
BBDBMS is characterized by the presence of multiple bromine and dimethylsilyl groups. Its molecular formula is , indicating a complex structure that contributes to its reactivity and stability in various chemical environments.
| Property | Value |
|---|---|
| Molecular Weight | 335.9 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Reactivity | High due to bromine groups |
Synthesis
The synthesis of BBDBMS typically involves the reaction of methylsilane with bromine and dimethylsilyl chloride under controlled conditions. The process is performed in an inert atmosphere to minimize side reactions, employing techniques such as distillation and chromatography for purification.
Biological Mechanisms
The biological activity of BBDBMS can be attributed to its ability to interact with various molecular targets, particularly through:
- Electrophilic Substitution : The bromine atoms in BBDBMS can engage in electrophilic substitution reactions, which may influence cellular signaling pathways.
- Silicon-Oxygen Bond Formation : The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon, facilitating interactions with biomolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that BBDBMS exhibits potential antimicrobial properties. A study demonstrated its efficacy against several bacterial strains, suggesting that the compound could serve as a basis for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes due to the compound's lipophilic nature.
Anticancer Properties
BBDBMS has also been investigated for its anticancer potential. In vitro studies showed that it could inhibit the proliferation of cancer cells by inducing apoptosis. The compound's unique structure allows it to target specific signaling pathways involved in cell growth and survival.
Drug Delivery Systems
The ability of BBDBMS to form stable silicon-based structures makes it a candidate for drug delivery applications. Research is ongoing into its use as a carrier for therapeutic agents, enhancing their solubility and bioavailability while minimizing side effects .
Comparison with Similar Compounds
To better understand the uniqueness of BBDBMS, it is useful to compare it with similar organosilicon compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Trimethylsilyl bromide | Contains three methyl groups | Limited biological activity |
| Dimethylsilyl chloride | Lacks bromine atoms | Minimal reactivity |
| Bromo(trimethylsilyl)methane | Contains one bromine atom | Moderate antimicrobial properties |
BBDBMS stands out due to its dual functionality provided by both bromine and dimethylsilyl groups, enhancing its reactivity and potential applications in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
